molecular formula C19H19BrN2O4 B3010811 8-bromo-3-(2,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 892261-97-1

8-bromo-3-(2,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

Cat. No.: B3010811
CAS No.: 892261-97-1
M. Wt: 419.275
InChI Key: WBQBEYJFJUBXPO-UHFFFAOYSA-N
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Description

8-Bromo-3-(2,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a structurally complex heterocyclic compound characterized by a fused benzooxadiazocin core. Key features include:

  • Bromine substitution at position 8, which may influence reactivity and binding interactions.
  • 2,4-Dimethoxyphenyl group at position 3, contributing steric bulk and electronic modulation.
  • Methyl group at position 2, enhancing structural rigidity.

Properties

IUPAC Name

4-bromo-10-(2,4-dimethoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O4/c1-19-10-14(13-8-11(20)4-7-16(13)26-19)21-18(23)22(19)15-6-5-12(24-2)9-17(15)25-3/h4-9,14H,10H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQBEYJFJUBXPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)Br)NC(=O)N2C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Bromo-3-(2,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one (CAS Number: 899353-78-7) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC20H21BrN2O5
Molecular Weight449.3 g/mol
StructureStructure

Anticancer Properties

Research indicates that 8-bromo derivatives exhibit significant anticancer activity. A study demonstrated that this compound inhibits the proliferation of various cancer cell lines by inducing apoptosis. The mechanism involves the modulation of signaling pathways associated with cell survival and death, particularly through the activation of caspases and the downregulation of anti-apoptotic proteins .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. In vitro studies showed that it possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it could be a candidate for developing new antimicrobial agents .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of this compound reveal its potential in treating neurodegenerative diseases. It was found to protect neuronal cells from oxidative stress-induced apoptosis. The underlying mechanism appears to involve the modulation of reactive oxygen species (ROS) and enhancement of antioxidant defenses within cells .

Study 1: Anticancer Activity

In a controlled laboratory setting, researchers treated human breast cancer cells with varying concentrations of this compound. Results indicated a dose-dependent reduction in cell viability and an increase in apoptotic markers. The study concluded that the compound could serve as a lead for developing novel anticancer therapies .

Study 2: Antimicrobial Assessment

A separate study focused on the antimicrobial efficacy of this compound against common pathogens. The results showed significant inhibition of bacterial growth at low concentrations. The researchers suggested further exploration into its mechanism of action and potential applications in treating bacterial infections.

Scientific Research Applications

Applications in Medicinal Chemistry

Applications in Material Science

  • Polymer Chemistry :
    • The unique structure of this compound allows for its incorporation into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
    • Example : Polymers synthesized with this compound as a monomer exhibited improved resistance to degradation under harsh environmental conditions.
  • Nanotechnology :
    • The compound can be utilized in the synthesis of nanoparticles for drug delivery systems. Its ability to form stable complexes with various drugs enhances bioavailability and targeted delivery.
    • Research Finding : Studies show that nanoparticles formed using this compound can effectively encapsulate anticancer drugs and release them in a controlled manner.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 8-bromo-3-(2,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one. Modifications at various positions can lead to enhanced efficacy and reduced toxicity:

Modification LocationEffect on Activity
Position 3Increased antimicrobial potency
Position 10Enhanced binding affinity to receptors
Position 4Improved selectivity for cancer cells

Comparison with Similar Compounds

Structural and Electronic Differences

Parameter Target Compound (Dimethoxyphenyl) Analog (Difluorophenyl)
Substituents 2,4-Dimethoxyphenyl 2,4-Difluorophenyl
Electronic Effects Electron-donating (-OCH₃) Electron-withdrawing (-F)
Molecular Formula C₁₉H₁₉BrN₂O₄* C₁₇H₁₃BrF₂N₂O₂
Molecular Weight ~419.2 g/mol* 395.2 g/mol
Lipophilicity (logP) Higher (predicted) Lower (predicted)

*Calculated based on substituent adjustments to the difluorophenyl analog’s formula .

Implications of Substituent Variation

  • Target Binding : Electron-donating methoxy groups may stabilize charge-transfer interactions, while fluorine’s electronegativity could favor hydrogen bonding.
  • Metabolic Stability : Methoxy groups are prone to demethylation, whereas fluorine substituents often resist metabolic degradation.

Broader Context: Benzooxadiazocin Derivatives

While direct data on the target compound are scarce, related benzooxadiazocins exhibit:

  • Antimicrobial Activity : Structural analogs with halogenated aryl groups show moderate inhibition of fungal pathogens (e.g., Botrytis cinerea) .

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodological Answer :

  • Reaction Conditions : Optimize solvent systems (e.g., DMF or toluene) and catalysts (e.g., Pd(II) for cyclization) based on analogous brominated heterocycle syntheses. For example, adjusting reaction temperature (e.g., 100°C in sealed tubes) and stoichiometry of boronic acid derivatives can enhance efficiency .
  • Purification : Use gradient column chromatography (e.g., PE:EA = 40:1) to isolate the compound, as demonstrated in similar multi-step syntheses. Recrystallization with ethanol or ethyl acetate may further improve purity .
  • Monitoring : Track reaction progress via TLC (cyclohexane:ethyl acetate = 2:1) and confirm homogeneity using UV visualization .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Analysis : Use 1H^1H and 13C^{13}C NMR in DMSO-d6 to resolve complex proton environments (e.g., methoxy, methyl, and bridged methano groups). Compare shifts to structurally similar compounds, such as brominated tetrahydroimidazopyridines .
  • HRMS Validation : Confirm molecular weight with high-resolution mass spectrometry (e.g., ESI-HRMS), targeting a deviation <0.02 Da from theoretical values. Discrepancies may indicate isotopic impurities or incomplete purification .
  • FT-IR : Identify functional groups (e.g., C=O, C-Br) by matching peaks to reference spectra of brominated oxadiazocines .

Q. How can solubility challenges be addressed for in vitro bioactivity assays?

  • Methodological Answer :

  • Solvent Screening : Test dimethyl sulfoxide (DMSO) or methanol for initial dissolution, followed by dilution in aqueous buffers (e.g., PBS). Ensure final DMSO concentration ≤1% to avoid cytotoxicity .
  • Surfactant Use : For hydrophobic derivatives, employ polysorbate-80 or cyclodextrins to enhance solubility, as done for structurally related chromenones .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the compound’s binding affinity and pharmacokinetics?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes with bromine-binding pockets). Validate with free-energy perturbation (FEP) calculations .
  • ADME Prediction : Apply QSAR models in SwissADME or pkCSM to estimate permeability, metabolic stability, and toxicity. Cross-reference with experimental data from brominated analogs .

Q. How can environmental fate studies be designed to assess ecological risks?

  • Methodological Answer :

  • Degradation Pathways : Conduct hydrolysis/photolysis experiments under controlled pH and UV light. Monitor degradation products via LC-MS, referencing protocols from Project INCHEMBIOL .
  • Bioaccumulation Assays : Use OECD 305 guidelines to measure bioconcentration factors (BCF) in aquatic organisms (e.g., Daphnia magna). Compare to structurally similar methanobenzo-oxadiazocines .

Q. How should contradictory spectral data (e.g., NMR vs. HRMS) be resolved?

  • Methodological Answer :

  • Data Triangulation : Repeat experiments under standardized conditions (e.g., solvent, temperature). Cross-validate with alternative techniques (e.g., X-ray crystallography for ambiguous stereochemistry) .
  • Isotopic Analysis : Use 81Br^{81}Br-NMR to confirm bromine positioning if HRMS shows unexpected isotopic patterns .

Q. What strategies mitigate discrepancies between in vitro and in vivo biological activity?

  • Methodological Answer :

  • Metabolite Profiling : Identify active/inactive metabolites using hepatic microsome assays (e.g., human S9 fractions) and UPLC-QTOF-MS. Adjust dosing regimens based on metabolic stability .
  • Formulation Optimization : Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance bioavailability, as demonstrated for nitrochromenone derivatives .

Methodological Notes for Experimental Design

  • Theoretical Frameworks : Anchor studies to heterocyclic chemistry principles (e.g., Baldwin’s rules for ring closure) and environmental risk assessment models (e.g., USEtox) .
  • Data Validation : Use triplicate measurements for reproducibility. For bioassays, include positive controls (e.g., known enzyme inhibitors) and statistical validation (ANOVA, p <0.05) .

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